FEMA 2062

Description

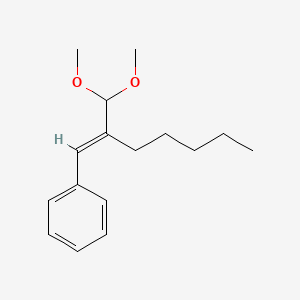

FEMA 2062, or alpha-Amylcinnamaldehyde (B1665258) dimethyl acetal (B89532), is identified by its CAS Registry Number 91-87-2 and PubChem Compound ID (CID) 6005821. It is also known by several synonyms, including alpha-Pentylcinnamaldehyde dimethyl acetal, alpha-Amylcinnamic aldehyde dimethyl acetal, alpha-Amyl-beta-phenylacrolein dimethyl acetal, and 1,1-Dimethoxy-2-benzylideneheptane. fao.orggoogle.comnih.gov

This compound presents as an almost colorless to pale yellow liquid, characterized by a floral odor reminiscent of jasmine. fao.orgnih.gov Its molecular formula is CHO, with a molecular weight of 248.36 g/mol . fao.orggoogle.comclearsynth.com It is slightly soluble in water but miscible in ethanol. fao.orgnih.govfoodchemicalscodex.org Key physical properties are summarized in Table 1.

Table 1: Key Physical Properties of FEMA 2062 (alpha-Amylcinnamaldehyde dimethyl acetal)

| Property | Value | Source |

| CAS Number | 91-87-2 | fao.orggoogle.com |

| PubChem CID | 6005821 | google.comnih.gov |

| Molecular Formula | CHO | fao.orgclearsynth.com |

| Molecular Weight | 248.36 g/mol | fao.orgclearsynth.com |

| Appearance | Almost colorless to pale yellow liquid | fao.orgnih.gov |

| Odor | Floral, reminiscent of jasmine | fao.orgnih.gov |

| Boiling Point | 300 °C | fao.orgfoodchemicalscodex.org |

| Density (Specific Gravity) | 0.954-0.963 (at 25 °C) | fao.orgnih.gov |

| Refractive Index | 1.504-1.511 | fao.orgnih.gov |

| Solubility | Slightly soluble in water; miscible in ethanol | fao.orgnih.govfoodchemicalscodex.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethoxymethyl)hept-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-4-5-7-12-15(16(17-2)18-3)13-14-10-8-6-9-11-14/h6,8-11,13,16H,4-5,7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHZKUPVENJLAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)C(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052612 | |

| Record name | [2-(Dimethoxymethyl)-1-heptenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-87-2 | |

| Record name | [2-(Dimethoxymethyl)-1-hepten-1-yl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Dimethoxymethyl)-1-heptenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(dimethoxymethyl)-1-heptenyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Methodologies for Characterization and Quantification

The accurate characterization and precise quantification of FEMA 2062 are critical for ensuring its quality and performance in various applications. A range of advanced analytical methodologies is employed for these purposes.

Development of Standardized Analytical Procedures for Quality Control

The establishment of standardized analytical procedures is paramount for ensuring the consistent quality and regulatory compliance of FEMA 2062. These procedures are often guided by pharmacopeial and international standards.

Regulatory Science and Flavor Ingredient Assessment Frameworks

Historical Evolution of the FEMA Generally Recognized As Safe (GRAS) Program

The FEMA GRAS program was established in 1959 in response to the 1958 Food Additives Amendment to the U.S. Federal Food, Drug, and Cosmetic Act. nih.govopd.gov.mp This amendment created a category for substances "generally recognized as safe" among qualified experts for their intended use in food, exempting them from the formal premarket approval process required for food additives. fda.gov Recognizing the need for a systematic and scientifically rigorous approach to evaluate the GRAS status of flavoring ingredients, the Flavor and Extract Manufacturers Association initiated its own program. opd.gov.mpflavordata.com

The cornerstone of the FEMA GRAS program is the FEMA Expert Panel, an independent body of experts in fields such as toxicology, organic chemistry, biochemistry, metabolism, and pathology. nih.gov This panel, first convened in 1960, has been continuously evaluating the safety of flavoring ingredients, and its determinations are widely recognized and respected globally. nih.govnih.gov Over the decades, the program has evolved, incorporating new scientific knowledge and methodologies to ensure the ongoing safety of the ever-expanding list of flavoring substances. nih.gov The program's longevity and thoroughness have made it a pillar of flavor safety assessment. flavordata.com

Methodologies for Evaluating Flavoring Substance Congeneric Groups

A significant innovation in the safety evaluation of flavoring substances is the use of congeneric groups. inchem.org This approach involves grouping structurally related compounds that are likely to share similar metabolic and toxicological profiles. inchem.orgtoxicology.org By evaluating an entire group, the FEMA Expert Panel can leverage existing data on well-studied members of the group to assess the safety of less-studied substances, a process known as "read-across." researchgate.net

FEMA 2062, alpha-Amylcinnamaldehyde (B1665258) dimethyl acetal (B89532), belongs to the congeneric group of cinnamyl derivatives. femaflavor.org This group includes a wide range of substances characterized by a common chemical backbone. inchem.org The safety evaluation of this group involves a thorough review of data on representative members such as cinnamyl alcohol, cinnamaldehyde, and cinnamic acid. inchem.orgresearchgate.net The evaluation considers the shared metabolic pathways and toxicological endpoints of these compounds. inchem.org

The integration of data from analogous compounds is a cornerstone of the congeneric group approach. iccsafe.org For a substance like FEMA 2062, the safety assessment would draw upon the extensive toxicological database available for other cinnamyl derivatives. inchem.org This includes studies on metabolism, genotoxicity, and other potential toxicological effects. inchem.org If the metabolic fate of a substance can be reliably predicted based on its structural similarity to well-understood compounds, and if the exposure levels are low, this can provide a strong basis for a GRAS determination without the need for extensive new animal testing. femaflavor.org

Role of Scientific Literature Reviews (SLRs) in Flavor Safety Assessments

Scientific Literature Reviews (SLRs) are a critical component of the FEMA GRAS assessment process. Before the FEMA Expert Panel evaluates a substance, a comprehensive search and review of the published scientific literature is conducted. This ensures that all available information relevant to the safety of the substance is considered. The FEMA Flavor Ingredient Library often provides access to these SLRs, offering transparency to the scientific basis for GRAS determinations. For FEMA 2062, updated use levels and food categories collected as part of the FDA's SLR project are available. femaflavor.org

Collaborative Scientific Initiatives with International Regulatory Bodies (e.g., JECFA)

The safety of flavoring substances is a global concern, and FEMA actively collaborates with international regulatory bodies to harmonize safety assessment approaches. A key partner is the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Both FEMA and JECFA employ similar scientific principles in their evaluations, including the use of congeneric groups and thresholds of toxicological concern. This collaboration helps to ensure that flavor safety standards are consistent across different regions, facilitating international trade and providing a unified approach to protecting public health. The evaluations of cinnamyl derivatives by both FEMA and JECFA are a testament to this collaborative effort.

Research Applications and Functional Chemistry in Food and Flavor Science

Contributions of Chemical Structure to Flavor Profile Complexity

Crucially, the dimethyl acetal (B89532) group plays a dual role. While it contributes to the specific nuances of the floral aroma, it also imparts a degree of stability to the aldehyde functionality of the parent α-amylcinnamaldehyde. However, this stability is pH-dependent. The acetal linkage is known to be unstable in aqueous acidic media, where it can undergo hydrolysis. leffingwell.com This chemical characteristic significantly impacts the compound's flavor contribution, as the breakdown products (α-amylcinnamaldehyde and methanol) would present a different flavor profile than the intact acetal.

Investigating Chemical Stability and Degradation Pathways in Food Systems

Research into the chemical stability of Alpha-Amylcinnamaldehyde (B1665258) Dimethyl Acetal in food systems primarily focuses on its susceptibility to hydrolysis. As an acetal, it is inherently unstable in aqueous acidic environments, such as those found in many beverages and fruit-based products. leffingwell.com In such conditions, the compound degrades, reverting to its precursor aldehyde, α-amylcinnamaldehyde, and methanol. leffingwell.com

This degradation pathway is a critical consideration for flavor chemists, as the flavor profile of α-amylcinnamaldehyde differs from that of its dimethyl acetal. While the acetal offers a floral, jasmine-like note, α-amylcinnamaldehyde itself is typically described as having floral, green, and waxy characteristics. Therefore, understanding and managing the pH of the food system is paramount to maintaining the desired flavor contribution of FEMA 2062. Stability studies in food systems involve assessing the loss of the flavoring substance and identifying and quantifying degradation products under varying storage conditions, including temperature, light, oxygen, pH, and moisture content. europa.eu

Elucidation of Interaction Mechanisms with Food Matrix Components

The functional performance of Alpha-Amylcinnamaldehyde Dimethyl Acetal in food products is influenced by its interactions with various food matrix components, such as water, lipids, carbohydrates, and proteins. Given its slight solubility in water and miscibility with alcohol and perfume materials, FEMA 2062 is considered a relatively lipophilic compound. nih.govfoodchemicalscodex.orgchemicalbook.com This lipophilicity suggests that it would preferentially partition into and interact with the lipid phases present in food systems.

Research into Controlled Release Technologies for Flavor Delivery

Given the acid-lability of Alpha-Amylcinnamaldehyde Dimethyl Acetal, research into controlled release technologies is highly relevant for its application, particularly in acidic food and beverage formulations. Controlled release mechanisms aim to protect the flavor compound from premature degradation and to deliver it at a desired rate over time, thereby extending its impact and maintaining the intended flavor profile.

While specific detailed research findings on controlled release technologies for Alpha-Amylcinnamaldehyde Dimethyl Acetal were not extensively detailed in the provided information, the general principles of flavor delivery systems apply. Such technologies might include encapsulation (e.g., in cyclodextrins, liposomes, or polymer matrices), emulsion systems, or inclusion complexes. These methods can shield the acetal from acidic hydrolysis, oxidative degradation, or excessive volatilization, ensuring its integrity until consumption. The goal is to provide a sustained and consistent flavor experience, overcoming the challenges posed by the compound's inherent chemical properties in diverse food environments.

Analytical Method Development for Industry-Specific Quality Assurance in Food Products

Robust analytical methods are indispensable for ensuring the quality, authenticity, and consistent performance of Alpha-Amylcinnamaldehyde Dimethyl Acetal in the food industry. Method development for quality assurance focuses on both qualitative identification and quantitative analysis of the compound in various food categories. europa.eu

Common analytical techniques employed for flavor compounds in complex food matrices include gas chromatography-mass spectrometry (GC-MS), which allows for precise identification and quantification based on retention times and mass spectral fragmentation patterns. Infrared absorption spectrophotometry is also mentioned as an identification test. foodchemicalscodex.org These methods are crucial for:

Identity Confirmation: Verifying that the correct compound is present.

Purity Assessment: Detecting and quantifying impurities that might affect flavor or safety.

Concentration Determination: Ensuring the correct usage levels in finished products.

Stability Monitoring: Tracking degradation over time and identifying degradation products.

Regulatory Compliance: Meeting established specifications and safety standards for food additives.

The ongoing need for reliable analytical batch data and methods to support acceptance criteria and monitor impurities underscores the importance of continuous research and development in this area for industry-specific quality assurance. foodchemicalscodex.orgeuropa.eunist.govwho.intfao.org

Environmental Behavior and Biological Interaction Research Excluding Toxicity

Studies on Environmental Fate and Persistence

The environmental fate of a chemical compound is largely influenced by its physical and chemical properties. FEMA 2062 exhibits low water solubility, estimated at 2.257 mg/L at 25 °C, and is described as "almost insoluble in water" or "insoluble in water." parchem.comthegoodscentscompany.commubychem.comnih.govfoodchemicalscodex.org Its density is 0.959 g/mL at 25 °C, and it has a boiling point of 300 °C. parchem.comthegoodscentscompany.commubychem.com The compound's octanol-water partition coefficient (logP) is reported as 5.37 parchem.com, with an XlogP3-AA of 4.90 (estimated) thegoodscentscompany.com. These logP values suggest a high potential for partitioning into organic matter, such as soil or sediment. The vapor pressure of FEMA 2062 is 0.000160 mm/Hg at 25.00 °C. parchem.com

Table 1: Key Physical-Chemical Properties of FEMA 2062

| Property | Value | Source |

| Chemical Name | alpha-Amylcinnamaldehyde (B1665258) dimethyl acetal (B89532) | parchem.com |

| CAS Number | 91-87-2 | parchem.com |

| PubChem CID | 6005821 | parchem.com |

| Molecular Formula | C16H24O2 | parchem.com |

| Molecular Weight | 248.36 g/mol | parchem.com |

| Water Solubility | 2.257 mg/L @ 25 °C (est); Almost insoluble | thegoodscentscompany.commubychem.com |

| Density | 0.959 g/mL @ 25 °C | thegoodscentscompany.com |

| Boiling Point | 300 °C | mubychem.com |

| LogP (o/w) | 5.37 | parchem.com |

| Vapor Pressure | 0.000160 mm/Hg @ 25.00 °C | parchem.com |

Assessment of Long-Range Transport Potential in Aquatic Environments

The low water solubility and high logP values of FEMA 2062 suggest that if released into aquatic environments, it would likely have low mobility due to its tendency to adsorb to organic matter and sediment. While alpha-Amylcinnamaldehyde dimethyl acetal has been noted as potentially useful in studies for screening criteria related to the long-range transport potential of organic substances in water, direct assessments or detailed research findings specifically on its long-range transport potential in aquatic environments are not available. chemicalbook.com Furthermore, data regarding its mobility in soil is also reported as unavailable. chemicalbook.in

Investigation of Biodegradation Mechanisms and Pathways

Specific research detailing the biodegradation mechanisms and pathways of FEMA 2062 (alpha-Amylcinnamaldehyde dimethyl acetal) is not available in the examined literature. chemicalbook.in While some reports discuss the biodegradability of the broader group of cinnamic aldehydes, this information does not directly pertain to the specific dimethyl acetal compound, FEMA 2062. industrialchemicals.gov.au

Research on Biotransformation in Non-Human Biological Systems

Comprehensive studies focusing on the biotransformation of FEMA 2062 in non-human biological systems are not specifically detailed in the available scientific literature. General information on xenobiotic metabolism outlines how organisms process foreign compounds through various enzymatic reactions to facilitate their elimination. However, direct research findings on how FEMA 2062 is metabolized or transformed within animal or plant systems are not provided.

Exploration of Natural Occurrence or Absence in Specific Ecosystems

FEMA 2062, or alpha-Amylcinnamaldehyde dimethyl acetal, is a synthetic chemical compound. It has been explicitly stated that this compound is "not found in nature." thegoodscentscompany.com Its use is primarily as a synthetic fragrance component in various products. targetmol.com Therefore, its presence in specific ecosystems would be a result of anthropogenic release rather than natural occurrence.

Emerging Research Directions and Unaddressed Scientific Questions

Development of Sustainable and Economically Viable Synthetic Routes

The traditional synthesis of acetals, including alpha-amylcinnamaldehyde (B1665258) dimethyl acetal (B89532), often involves the use of strong mineral acids, transition metal Lewis acids, or organic acids, which can raise environmental concerns due to the generation of waste and the use of corrosive or costly reagents rsc.orgijsdr.orgrsc.org. A key emerging research direction is the development of more sustainable and economically viable synthetic routes that align with green chemistry principles ymerdigital.comrsc.orgijsdr.org.

Recent advancements include photo-organocatalytic protocols, which utilize inexpensive photocatalysts and household lamps as light sources to efficiently convert aldehydes into acetals in high yields rsc.orgrsc.org. These methods offer a milder, greener, and faster alternative to conventional approaches rsc.orgrsc.org. Furthermore, the exploration of green solvents or solvent-free reaction conditions is crucial for minimizing environmental impact ijsdr.org.

Another promising avenue is the enzymatic synthesis or biotransformation of flavor compounds. This biotechnological approach allows for the production of "natural" flavor compounds, which are highly sought after by consumers, without incurring the high costs associated with direct extraction from natural sources nih.govunimore.ituab.catsrce.hr. Microbial and enzymatic methodologies offer advantages such as higher yields, superior product features, and reduced processing costs, addressing both economic and sustainability concerns in the flavor industry nih.govunimore.ituab.cat.

| Synthesis Approach | Key Features | Advantages |

| Traditional Chemical Synthesis | Strong acids, metal catalysts | Established methods |

| Photo-Organocatalytic | Photocatalysts, light source, mild conditions | Green, efficient, high yields rsc.orgrsc.org |

| Enzymatic/Biotransformation | Microbial cells, enzymes, precursors | "Natural" product labeling, cost-effective nih.govunimore.ituab.catsrce.hr |

Advancements in High-Throughput Analytical Methodologies

The accurate and rapid characterization of flavor compounds like FEMA 2062 in complex matrices is essential for quality control, authenticity assessment, and process optimization in the food and flavor industry tofwerk.comtofwerk.com. Current research focuses on developing high-throughput analytical methodologies that offer enhanced sensitivity, speed, and reproducibility.

One significant advancement is the use of Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS), such as the Vocus CI-TOF. This instrumentation enables the fast and simultaneous detection of hundreds to thousands of volatile organic compounds (VOCs) with sub-parts-per-trillion (ppt) limits of detection and high mass resolving power tofwerk.comtofwerk.com. It allows for real-time data output, making it suitable for high-throughput tasks and capturing rapid changes in VOC concentrations tofwerk.com.

Another widely employed and continuously refined technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netnih.govnih.gov. This method provides a rapid, simple, and accurate way to determine volatile flavor compounds, offering high reproducibility, sensitivity, and low cost nih.gov. These advanced analytical tools are critical for characterizing the flavor profile of various food products, detecting off-flavors, and optimizing fermentation processes usda.govtofwerk.comtofwerk.com.

| Analytical Method | Key Capabilities | Applications |

| Vocus CI-TOF (PTR-TOF-MS) | High sensitivity (sub-ppt), high mass resolution, real-time, high-throughput tofwerk.comtofwerk.com | Food quality, authenticity, process optimization tofwerk.comtofwerk.com |

| HS-SPME-GC-MS | Rapid, simple, accurate, high reproducibility, sensitive, low cost researchgate.netnih.gov | Volatile flavor compound determination, off-flavor detection nih.gov |

Comprehensive Mechanistic Studies of Chemical Reactions in Complex Environments

Understanding the comprehensive mechanistic studies of chemical reactions involving flavor compounds in complex environments, such as food matrices or e-liquids, is crucial for predicting their stability, release, and potential transformations. Acetals, including alpha-amylcinnamaldehyde dimethyl acetal, are formed by the reversible combination of aldehydes with alcohols and are typically catalyzed by acids ymerdigital.comijsdr.orgresearchgate.net.

Research indicates that the stability of acetals in commercial flavorings is influenced by factors such as the flavor solvent, the type of carbonyls and alcohols involved, the presence of water and acids, temperature, and oxygen levels researchgate.netperfumerflavorist.comoup.comperfumerflavorist.com. For instance, while alpha-amylcinnamaldehyde is generally stable to hydrolysis in water, its aldehyde group has the potential to oxidize to a carboxylic acid guidechem.com. Studies have shown that acetal hydrolysis can occur in acidic conditions, leading to the regeneration of the parent carbonyls researchgate.netperfumerflavorist.com.

Furthermore, investigations into complex systems like e-cigarette formulations highlight the formation of propylene (B89431) glycol (PG) acetals from flavorings, which can impact indoor partitioning and third-hand exposure oup.comchemrxiv.org. While some acetals demonstrate stability in aqueous phases, further research is needed to fully understand their behavior in diverse complex environments where additional chemical reactions and interactions can occur oup.comchemrxiv.org. The Strecker degradation of amino acids is also a significant pathway for generating flavor-active compounds, including acetals, in various foods researchgate.net.

Interdisciplinary Research Integrating Flavor Chemistry with Advanced Materials Science

The inherent volatility and chemical instability of many flavor compounds, including FEMA 2062, pose significant challenges during food processing, storage, and consumption frontiersin.orgresearchgate.nettandfonline.comresearchgate.netoup.com. Interdisciplinary research integrating flavor chemistry with advanced materials science aims to address these issues through the development of novel delivery systems.

Encapsulation technologies are a primary focus, offering protection against evaporation, degradation, and undesirable interactions, while also enabling controlled and sustained release of flavors frontiersin.orgresearchgate.nettandfonline.comresearchgate.netoup.comresearchgate.netnih.govfrontiersin.orgdntb.gov.uaperfumerflavorist.com. Various wall or carrier materials are being explored, including carbohydrates (e.g., modified starch, maltodextrin, cyclodextrins), proteins (e.g., whey protein, soy protein), lipids, gums, and polymeric materials frontiersin.orgtandfonline.comresearchgate.netoup.comresearchgate.netfrontiersin.orgperfumerflavorist.com.

Techniques such as spray drying, melt extrusion, nanoencapsulation, coacervation, spray chilling, freeze-drying, and molecular inclusion (e.g., cyclodextrin (B1172386) complexes) are employed to create micro- and nano-scale delivery systems frontiersin.orgtandfonline.comresearchgate.netoup.comresearchgate.netnih.govfrontiersin.orgperfumerflavorist.com. These systems enhance the retention and chemical stability of flavor compounds and allow for their targeted delivery and controlled release through mechanisms like diffusion, degradation, swelling, and melting frontiersin.orgresearchgate.netnih.gov. For example, cyclodextrin complexation has shown remarkable protective effects on volatile flavors, safeguarding them against heat-induced losses perfumerflavorist.com.

| Encapsulation Technique | Carrier Materials (Examples) | Benefits |

| Spray Drying | Carbohydrates (maltodextrin), proteins tandfonline.comresearchgate.netresearchgate.net | Widely used, rapid drying, volatile retention researchgate.net |

| Melt Extrusion | Amorphous carbohydrates researchgate.net | Entraps flavor in glassy substrate researchgate.net |

| Nanoencapsulation | Biopolymeric materials, cyclodextrins frontiersin.orgfrontiersin.org | Improved stability, encapsulation efficiency, controlled release frontiersin.org |

| Coacervation | Proteins, carbohydrates frontiersin.orgresearchgate.net | Encapsulation of hydrophobic/hydrophilic compounds frontiersin.org |

| Molecular Inclusion | Cyclodextrins perfumerflavorist.com | Protection against heat and degradation, controlled release perfumerflavorist.com |

Computational Chemistry Approaches for Predicting Chemical Behavior and Interactions

Computational chemistry, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, represents a powerful tool for predicting the chemical behavior and interactions of flavor compounds, including FEMA 2062 nih.govconicet.gov.arresearchgate.netmdpi.com. These theoretical techniques establish mathematical models that correlate molecular structures with their properties or activities nih.govconicet.gov.ar.

QSPR/QSAR models are invaluable for predicting properties such as chromatography retention indices and flavor thresholds, especially for newly designed compounds or those lacking experimental data nih.govnih.govconicet.gov.arresearchgate.net. By analyzing the relationship between quantum structure parameters and odor activity values, these models can provide insights into the regulation of flavor profiles during storage or processing nih.gov.

Molecular modeling approaches further aid in understanding the interactions between flavor compounds and various matrices, such as polysaccharide gels, revealing critical roles of molecular properties like polar effects on retention researchgate.net. This predictive capability helps in optimizing flavor formulations, designing more stable compounds, and reducing the need for extensive experimental testing conicet.gov.ar.

Addressing Knowledge Gaps in the Long-Term Environmental Dynamics of Flavor Compounds

While flavor compounds are generally considered safe for consumption, their long-term environmental dynamics, including persistence, degradation, and potential for transformation, represent an area with significant knowledge gaps nih.govfao.orgnih.govsaicmknowledge.org. Understanding the environmental fate of compounds like alpha-amylcinnamaldehyde dimethyl acetal is crucial for assessing their broader ecological impact.

Studies indicate that alpha-amylcinnamaldehyde is expected to undergo biodegradation in water based on screening tests, and it has an estimated atmospheric half-life of about 12.6 hours due to reactions with ozone guidechem.com. However, the broader class of "persistent organic compounds" or "environmentally persistent free radicals (EPFRs)" generated by some flavorants (e.g., vanillin) in certain applications, such as e-cigarettes, raises concerns about their long-term accumulation and potential for long-range transport in the environment saicmknowledge.orgdigitellinc.com.

Further research is needed to comprehensively assess the biodegradation pathways, half-lives, and potential for bioaccumulation of various flavor acetals in different environmental compartments (e.g., soil, water, air) nih.govfao.orgnih.gov. Addressing these knowledge gaps will contribute to a more holistic understanding of the environmental footprint of flavor compounds and inform more sustainable practices in their production and use.

Q & A

Q. What is the scope of FEMA 2062 in guiding wind vulnerability assessments for critical infrastructure?

FEMA 2062 provides a structured methodology for evaluating wind-induced vulnerabilities in critical components of infrastructure, such as mechanical systems, structural joints, and non-structural elements. Researchers should focus on Section 3.2 ("Assessment Criteria") for standardized evaluation metrics and Section 4.1 ("Case Study Frameworks") for replicable experimental designs. The document emphasizes probabilistic risk modeling over deterministic approaches, requiring researchers to integrate stochastic variables (e.g., wind speed variability) into simulations .

Q. How can researchers access FEMA 2062 for academic use?

FEMA 2062 is publicly available through the FEMA Library (https://www.fema.gov/emergency-managers/risk-management ). For experimental applications, researchers must comply with FEMA’s grant protocols (e.g., NOFO guidelines) and ensure alignment with ethical oversight frameworks, such as Institutional Review Board (IRB) approvals for fieldwork involving human subjects or sensitive data .

Q. What are the primary data collection methods recommended in FEMA 2062?

The document advocates for hybrid methodologies:

- Field Surveys : Use LiDAR or photogrammetry to capture structural geometries (Section 5.3).

- Computational Modeling : Apply Finite Element Analysis (FEA) software (e.g., ANSYS) to simulate wind-load scenarios (Section 6.2).

- Historical Data Integration : Cross-reference National Windstorm Impact Index (NWII) datasets for longitudinal risk trends .

Advanced Research Questions

Q. How can researchers validate computational models derived from FEMA 2062 under non-standard climatic conditions?

To validate models for climate-change-adapted scenarios (e.g., increased hurricane frequency):

- Conduct sensitivity analyses on key parameters (e.g., drag coefficients, material fatigue thresholds).

- Compare outputs against empirical data from post-disaster audits (e.g., FEMA’s Hurricane Maria Recovery Reports).

- Use Monte Carlo simulations to quantify uncertainty margins in probabilistic risk assessments .

Q. How to reconcile discrepancies between FEMA 2062’s vulnerability metrics and empirical post-disaster data?

- Step 1 : Perform a discrepancy audit by mapping FEMA 2062’s predicted failure modes (Table 8.1) against field observations (e.g., collapsed roof joints).

- Step 2 : Apply Bayesian hierarchical modeling to adjust for regional variables (e.g., soil liquefaction potential, local construction codes).

- Step 3 : Submit findings to FEMA’s Technical Resources Committee for iterative guideline updates .

Q. What interdisciplinary frameworks can enhance FEMA 2062’s application in urban resilience studies?

- Integration with Flood Risk Models : Combine FEMA 936 (flood retrofits) with FEMA 2062’s wind metrics for multi-hazard assessments (Section 7.4).

- Social Science Integration : Use mixed-methods research (e.g., surveys, GIS mapping) to correlate infrastructure vulnerabilities with socioeconomic disparities (refer to FINERMAPS criteria for feasibility checks) .

Q. How to adapt FEMA 2062’s wind-load thresholds for novel materials (e.g., carbon-fiber composites)?

- Experimental Design : Conduct accelerated aging tests (ASTM E632 standards) to simulate material degradation under cyclic wind stresses.

- Data Normalization : Adjust FEMA 2062’s baseline thresholds using a Weibull distribution to account for anisotropic material properties.

- Peer Review : Publish methodology in journals like Natural Hazards Review for cross-validation .

Methodological Considerations

- Ethical Compliance : Align studies with FEMA’s EMPP guidelines for disaster research, including community engagement protocols and data anonymization .

- Data Interoperability : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) when submitting datasets to repositories like DesignSafe-CI .

- Error Mitigation : Apply Grubbs’ test for outlier detection in field measurements and document error margins in all simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.